molecular formula C10H9N3O2S B2850967 ({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea CAS No. 320424-97-3

({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea

Cat. No.: B2850967
CAS No.: 320424-97-3
M. Wt: 235.26
InChI Key: NZDKEDZGNAXGSN-YVMONPNESA-N
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Description

({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea is a thiourea derivative featuring a benzofuranone core. The compound’s structure includes a planar benzofuran ring with a conjugated carbonyl group at position 3 and a methylideneamino-thiourea substituent at position 1.

Properties

IUPAC Name

[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-10(16)13-12-5-8-6-3-1-2-4-7(6)9(14)15-8/h1-5,14H,(H3,11,13,16)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXCYPPVWBTDNS-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea typically involves the reaction of 3-oxoisobenzofuran with hydrazinecarbothioamide under specific conditions. The reaction is often catalyzed by transition metals such as Rhodium (III), which facilitates the coupling of the reactants through a hydrazine-directed C–H functionalization pathway .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isobenzofuran derivatives, while reduction could lead to the formation of hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)thiourea involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Compound Compound
Core Structure Benzofuranone ring Isothiazolidin-3-one ring Phenoxypropoxybenzylidene
Substituents Methylideneamino-thiourea Tert-butoxycarbonylamine, methyl ester Thiourea, phenoxypropoxy chain
Hydrogen Bonding Likely N–H⋯S and N–H⋯O interactions (inferred) N–H⋯O and C–H⋯S interactions N–H⋯O and C–H⋯S interactions
Biological Relevance Potential PTP1B inhibition (inferred from structural analogs) Oxidized PTP1B model with sulfur-mediated redox activity Unknown biological activity, but thiourea derivatives often exhibit antimicrobial properties
Crystallographic Behavior Likely planar packing due to conjugated system Envelope conformation of isothiazolidinone ring; columnar packing via N–H⋯O bonds Layered packing via N–H⋯O and C–H⋯S interactions

Hydrogen Bonding and Supramolecular Assembly

  • Target Compound: The thiourea group (–NH–C(S)–NH2) and benzofuranone carbonyl are expected to form intermolecular N–H⋯O and N–H⋯S bonds, similar to ’s thiourea derivative .
  • Compound: Exhibits N–H⋯O bonds between the isothiazolidinone ring and tert-butoxycarbonyl group, forming columnar structures. C–H⋯S interactions further stabilize the lattice .
  • Compound : Utilizes N–H⋯O bonds between thiourea and solvate molecules, alongside C–H⋯S interactions, creating a layered architecture .

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